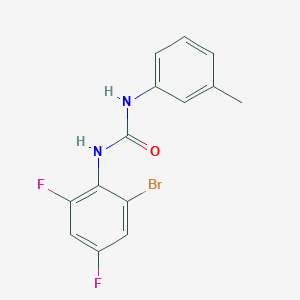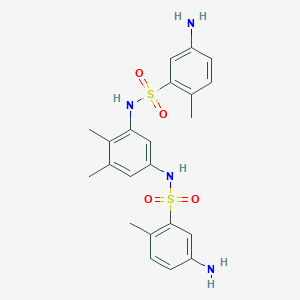![molecular formula C13H20ClNO2 B4966508 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as cloprostenol ethanolamide and is a synthetic prostaglandin analog. The purpose of
作用机制
The mechanism of action of 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol is related to its ability to bind to prostaglandin receptors. It acts as an agonist for the EP2 and EP3 receptors, which are involved in the regulation of various physiological processes. This compound also inhibits the production of inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol has been shown to have various biochemical and physiological effects. It can induce abortion by stimulating uterine contractions and cervical dilation. This compound also regulates the production of reproductive hormones, including luteinizing hormone and follicle-stimulating hormone. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues.
实验室实验的优点和局限性
One of the advantages of using 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol in lab experiments is its ability to induce specific physiological responses. This compound can be used to study the effects of prostaglandin analogs on various physiological processes. However, one limitation of using this compound is its potential toxicity. It can cause adverse effects in animals and humans, and caution should be taken when handling and administering this compound.
未来方向
There are various future directions for the research on 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol. One potential area of study is its use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
In conclusion, 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol is a synthetic prostaglandin analog that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications and limitations of this compound.
合成方法
The synthesis of 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol involves the reaction of cloprostenol with ethanolamine in the presence of a base catalyst. This reaction results in the formation of the ethanolamide derivative of cloprostenol. The final product is obtained by recrystallization and purification.
科学研究应用
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological effects, including inducing abortion, regulating reproductive hormones, and reducing inflammation. This compound has also been used in studies related to the cardiovascular system, gastrointestinal system, and immune system.
属性
IUPAC Name |
2-[3-(4-chloro-3,5-dimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-10-8-12(9-11(2)13(10)14)17-7-3-4-15-5-6-16/h8-9,15-16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWIVDNMCWJEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chloro-3,5-dimethylphenoxy)propylamino]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)

![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
